BenchChemオンラインストアへようこそ!

VUF14480

Covalent probe Michael acceptor H₄ receptor

VUF14480 is a synthetic 2-aminopyrimidine derivative that acts as a covalent partial agonist at the human histamine H₄ receptor (hH₄R). The compound bears a unique ethenyl substituent at the 2-position of the pyrimidine scaffold, enabling it to function as a Michael acceptor and form an irreversible covalent bond with cysteine 98(3.36) in transmembrane helix 3 of the hH₄R.

Molecular Formula C17H20N4
Molecular Weight 280.375
CAS No. 1605304-31-1
Cat. No. B611781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF14480
CAS1605304-31-1
SynonymsVUF14480;  VU-F14480;  VUF 14480; 
Molecular FormulaC17H20N4
Molecular Weight280.375
Structural Identifiers
SMILESC=CC1=NC(C2=CC=CC=C2)=CC(N3CCN(C)CC3)=N1
InChIInChI=1S/C17H20N4/c1-3-16-18-15(14-7-5-4-6-8-14)13-17(19-16)21-11-9-20(2)10-12-21/h3-8,13H,1,9-12H2,2H3
InChIKeyIQEYEGMWJXOFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VUF14480 (CAS 1605304-31-1) Evidence-Based Procurement Guide for a Covalent Histamine H₄ Receptor Partial Agonist


VUF14480 is a synthetic 2-aminopyrimidine derivative that acts as a covalent partial agonist at the human histamine H₄ receptor (hH₄R) [1]. The compound bears a unique ethenyl substituent at the 2-position of the pyrimidine scaffold, enabling it to function as a Michael acceptor and form an irreversible covalent bond with cysteine 98(3.36) in transmembrane helix 3 of the hH₄R [1]. Pharmacological characterization confirms that VUF14480 partially activates both G protein-mediated signaling and β-arrestin2 recruitment pathways, with a submicromolar binding affinity that reflects a non-equilibrium covalent interaction [1]. Its IUPAC name is 4-(4-methylpiperazin-1-yl)-6-phenyl-2-vinylpyrimidine (molecular formula C₁₇H₂₀N₄, MW 280.37) [2].

Why Non-Covalent H₄ Receptor Ligands Cannot Substitute for VUF14480 in Target-Engagement Studies


Generic substitution of VUF14480 with a standard reversible H₄ receptor agonist or antagonist is not pharmacologically equivalent because VUF14480’s irreversible covalent binding fundamentally alters receptor occupancy kinetics and downstream signaling profiles [1]. Unlike reversible ligands that rapidly dissociate upon washout, VUF14480 permanently modifies the receptor, producing persistent target engagement that cannot be replicated by non-covalent analogs such as VUF14481 or JNJ 7777120 [1]. This mechanistic distinction is critical for experimental designs that require sustained receptor inactivation, stabilized active-state conformations, or washout-resistant pharmacological blockade.

Head-to-Head Quantitative Differentiation of VUF14480 Against Closest Analogs


VUF14480 Forms Covalent Thiol Adducts, Whereas VUF14481 Shows No Chemical Reactivity – Mass Spectrometry Evidence

VUF14480 covalently reacts with biologically relevant thiols, while its closest structural analog VUF14481 (differing only by a methyl group at the 2-position instead of an ethenyl group) shows no covalent adduct formation [1]. LCMS analysis confirmed that VUF14480 incubated with glutathione produced a covalent adduct (observed mass 588 g·mol⁻¹), and with cysteine ethyl ester produced an adduct (observed mass 430 g·mol⁻¹). In contrast, VUF14481 incubation with the same nucleophiles yielded only the unreacted starting compound [1].

Covalent probe Michael acceptor H₄ receptor Chemical biology

VUF14480 Irreversibly Occupies hH₄ Receptors After Extensive Washout, Unlike VUF14481 and JNJ 7777120

Pre-incubation experiments demonstrated that VUF14480 irreversibly blocks hH₄ receptor binding sites, while reversible ligands do not [1]. HEK293T membrane fractions expressing hH₄R were pre-incubated for 1 h with VUF14480 (100 nM–10 μM), then extensively washed. Subsequent [³H]-histamine binding was concentration-dependently decreased by 5–50%. In contrast, identical pretreatment with VUF14481 or the high-affinity H₄ antagonist JNJ 7777120 resulted in no decrease in specific [³H]-histamine binding [1].

Irreversible binding Washout resistance Receptor occupancy H₄ receptor pharmacology

VUF14480 Exhibits Distinct Partial Agonist Efficacy in G Protein and β-Arrestin2 Pathways Compared to Histamine

In functional assays at the hH₄ wild-type receptor, VUF14480 acts as a partial agonist with significantly lower efficacy than the endogenous agonist histamine [1]. In [³⁵S]-GTPγS binding assays, VUF14480 displayed an Emax of 59 ± 8% relative to histamine (100 ± 4%) and a pEC₅₀ of 6.0 ± 0.2, compared to histamine’s pEC₅₀ of 7.5 ± 0.2. VUF14480 also induced β-arrestin2 recruitment (Emax = 60 ± 8%) as measured by BRET [1]. The closely related analog VUF14481 showed G protein Emax of 49 ± 5% and pEC₅₀ of 6.3 ± 0.2 [1].

Partial agonism G protein signaling β-arrestin2 recruitment Bias signaling

C98S Mutation of the hH₄ Receptor Abolishes Covalent Efficacy of VUF14480 but Spares VUF14481

Substitution of cysteine 98(3.36) with serine (C98S) in the hH₄ receptor selectively impairs VUF14480 function while leaving VUF14481 largely unaffected [1]. At the hH₄-C98S mutant, VUF14480's G protein Emax dropped significantly from 59 ± 8% (wild-type) to 32 ± 5% (P < 0.01). In contrast, VUF14481's Emax did not differ significantly between wild-type (49 ± 5%) and mutant (46 ± 7%) receptors (P > 0.05). VUF14480's apparent affinity also shifted from pKi 6.3 ± 0.1 (WT) to pKi 5.8 ± 0.1 (C98S) [1].

Site-directed mutagenesis Covalent anchoring Receptor pharmacology Structure-function

Non-Equilibrium Binding Precludes True Affinity Determination for VUF14480, Unlike Reversible H₄ Ligands

Because VUF14480 binds covalently, equilibrium between radioligand, competitor, and receptor is never established in standard heterologous displacement assays [1]. The reported pKi values for VUF14480 (6.3 ± 0.1 at hH₄-WT; 5.8 ± 0.1 at hH₄-C98S) are therefore not true equilibrium affinity constants, whereas pKi values for the reversible ligand VUF14481 (6.5 ± 0.1 at WT; 6.8 ± 0.2 at C98S) and histamine (8.1 ± 0.1 at WT) represent genuine equilibrium binding [1]. The Kd of [³H]-histamine at WT receptors is 7 ± 1 nM [1].

Non-equilibrium binding Covalent kinetics pKi limitations Assay design

High-Impact Application Scenarios for VUF14480 Based on Validated Differential Evidence


Investigating Irreversible Target Engagement and Prolonged Receptor Occupancy in H₄ Pharmacology

VUF14480 is uniquely suited for experiments requiring sustained hH₄R inactivation that persists after compound removal. As demonstrated by the washout experiments detailed in Section 3 (Evidence Item 2), VUF14480 concentration-dependently and irreversibly blocks [³H]-histamine binding sites (5–50% reduction), whereas the reversible comparator JNJ 7777120 shows no residual occupancy after identical washout [1]. This property enables dose-response studies under washout conditions to dissect the contribution of persistent receptor modification to downstream cellular responses—an experimental paradigm that non-covalent H₄ ligands cannot support.

Stabilizing the Active hH₄ Receptor Conformation for Structural Biology and Biophysical Studies

The covalent anchoring of VUF14480 to C98(3.36) in TM3 stabilizes the hH₄R in an active conformation [1]. This covalent stabilization, combined with its partial agonist activity (G protein Emax = 59 ± 8%, β-arrestin2 Emax = 60 ± 8% as documented in Evidence Item 3), makes VUF14480 a valuable tool for structural biology approaches—including X-ray crystallography, cryo-EM, and HDX-MS—where a conformationally locked active-state receptor is required. The C98S mutant receptor (Evidence Item 4) provides a direct negative control, as VUF14480 loses covalent efficacy at this mutant.

Control Compound for Screening Covalent Versus Non-Covalent H₄ Receptor Ligands

The parallel availability of VUF14480 and its non-covalent analog VUF14481—differing only by a single substituent at the pyrimidine 2-position—provides a matched chemical pair for probing the functional consequences of covalent versus reversible binding at the hH₄R [1]. The chemical reactivity data (Evidence Item 1) and the C98S mutation differential (Evidence Item 4) establish that VUF14480's covalent mechanism is both chemically and pharmacologically separable from VUF14481's reversible binding. This pair enables high-content screening campaigns to discriminate between occupancy-driven and covalent-modification-driven pharmacology.

Dissecting G Protein-Dependent and β-Arrestin-Dependent Signaling Pathways at the hH₄ Receptor

VUF14480's partial agonist profile in both G protein activation (GTPγS Emax = 59 ± 8%) and β-arrestin2 recruitment (BRET Emax = 60 ± 8%), in conjunction with its irreversible binding, provides a tool for pathway-biased signaling studies [1]. By irreversibly pre-labeling a defined fraction of the receptor pool, researchers can quantify the receptor reserve for each pathway independently—an approach not feasible with rapidly dissociating reversible agonists. The comparison with histamine (full agonist, Emax = 100%) and VUF14481 (weaker partial agonist, Emax = 49%) enables systematic analysis of efficacy thresholds for pathway activation.

Quote Request

Request a Quote for VUF14480

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.